molecular formula C11H13N3O B13969185 2-Cyano-N,N-diethyl-3-pyridinecarboxamide CAS No. 97483-76-6

2-Cyano-N,N-diethyl-3-pyridinecarboxamide

Cat. No.: B13969185
CAS No.: 97483-76-6
M. Wt: 203.24 g/mol
InChI Key: JBIAQVOLHIJXAJ-UHFFFAOYSA-N
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Description

2-Cyano-N,N-diethyl-3-pyridinecarboxamide is an organic compound with a pyridine ring substituted with a cyano group and a diethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N,N-diethyl-3-pyridinecarboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of diethylamine with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and the use of catalysts can also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N,N-diethyl-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Cyano-N,N-diethyl-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Cyano-N,N-diethyl-3-pyridinecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N,N-diethyl-3-pyridinecarboxamide: Unique due to its specific substitution pattern on the pyridine ring.

    2-Cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide: Similar structure but with additional hydroxyl and nitro groups.

    2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Contains a pyrazole ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

97483-76-6

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-cyano-N,N-diethylpyridine-3-carboxamide

InChI

InChI=1S/C11H13N3O/c1-3-14(4-2)11(15)9-6-5-7-13-10(9)8-12/h5-7H,3-4H2,1-2H3

InChI Key

JBIAQVOLHIJXAJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)C#N

Origin of Product

United States

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